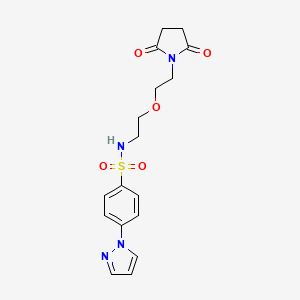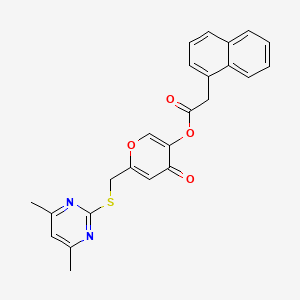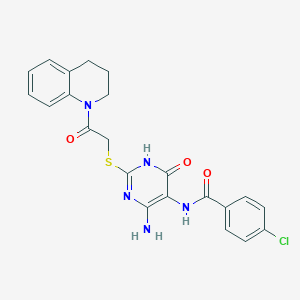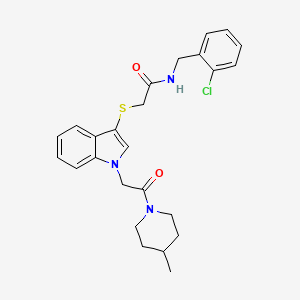![molecular formula C10H10ClF3N4O3 B2974851 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1Z)-(methoxyimino)methyl]urea CAS No. 338396-78-4](/img/structure/B2974851.png)
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1Z)-(methoxyimino)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1Z)-(methoxyimino)methyl]urea, has a CAS Number of 400087-73-2 and a molecular weight of 312.64 .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including the compound , have been synthesized and applied in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClF3N4O3/c10-6-1-5(9(11,12)13)2-14-7(6)3-20-17-8(18)15-4-16-19/h1-2H,3-4H2,(H2,15,17,18) .Chemical Reactions Analysis
The synthesis and applications of TFMP derivatives in the agrochemical and pharmaceutical industries have been reviewed . The major use of TFMP derivatives is in the protection of crops from pests .Physical and Chemical Properties Analysis
This compound is a low melting solid . Its unique physicochemical properties are thought to contribute to its biological activities .Wissenschaftliche Forschungsanwendungen
Structural and Conformational Analysis
- Conformational and Tautomeric Studies : Research demonstrates the conformational equilibrium and tautomerism in related urea compounds, offering insights into molecular sensing based on tautomerism controlled by conformational states. This foundational understanding supports the development of applications in molecular sensing and recognition, highlighting the compound's role in supramolecular chemistry (Kwiatkowski et al., 2019).
Synthesis and Chemical Behavior
- Synthetic Pathways : The synthesis of novel series of derivatives demonstrates the compound's versatility in forming structures with significant biological activities. For instance, derivatives have been synthesized and evaluated for their anticancer properties, showcasing the compound's utility in medicinal chemistry (Feng et al., 2020).
- Degradation Studies : Investigations into the degradation of related sulfonylurea herbicides in soil provide crucial data on environmental fate and the compound's stability under various conditions. Such studies are essential for understanding the environmental impact and designing compounds with favorable degradation profiles (Morrica et al., 2001).
Biological Activities and Applications
- Anticancer Potential : The design, synthesis, and evaluation of urea derivatives for antiproliferative activity against various cancer cell lines highlight the potential of this compound as a scaffold for developing new anticancer agents. This underscores the significant role of chemical synthesis in discovering novel therapeutic agents (Feng et al., 2020).
- Environmental Impact and Degradation : Understanding the environmental degradation pathways of related compounds assists in assessing the ecological risks and designing environmentally benign compounds. The detailed study of imazosulfuron's degradation, for example, aids in comprehending the persistence and breakdown of such chemicals in ecosystems (Morrica et al., 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-[(Z)-methoxyiminomethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N4O3/c1-20-17-5-16-9(19)18-21-4-8-7(11)2-6(3-15-8)10(12,13)14/h2-3,5H,4H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQRKWRWWDEMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)NOCC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\NC(=O)NOCC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2974770.png)
![3-methyl-7-(2-methylpropyl)-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2974771.png)
![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2974772.png)
![1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2974773.png)
![5-methyl-2,4-dioxo-N-(1-phenylethyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2974774.png)







![7-[(2-fluorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2974791.png)
